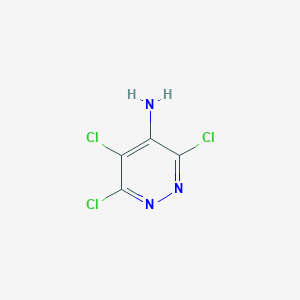

3,5,6-Trichloropyridazin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5,6-Trichloropyridazin-4-amine is a heterocyclic compound with the molecular formula C4H2Cl3N3 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloropyridazin-4-amine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 4-aminopyridazine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,5,6-Trichloropyridazin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,5,6-Trichloropyridazin-4-amine serves as a crucial building block for the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential as:

- Antimicrobial Agents : Compounds derived from this compound have shown promise in inhibiting bacterial growth.

- Anticancer Compounds : Research indicates that derivatives of this compound can exhibit cytotoxic activity against cancer cell lines, including HCT-116 and MCF-7. For instance, certain analogs have demonstrated IC50 values below 100 μM against these cell lines .

Biological Studies

The compound is utilized in biological research to understand the interactions between pyridazine derivatives and biological targets. It aids in:

- Investigating Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Target Identification : In silico studies have identified potential molecular targets for compounds derived from this compound, enhancing the understanding of their biological mechanisms .

Industrial Applications

Due to its reactivity and versatility, this compound is employed in the synthesis of agrochemicals and other industrial chemicals. Its applications include:

- Herbicide Development : The compound is part of the synthesis process for new herbicides aimed at improving agricultural productivity while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study on novel pyridazine derivatives derived from this compound revealed significant anticancer activity. The most active compounds were found to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and altering cell cycle progression. The results indicated a promising avenue for further development of anticancer therapies based on this compound .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of derivatives has shown that certain analogs possess substantial activity against resistant bacterial strains. This highlights the potential for developing new antibiotics using this compound as a lead compound. The structure–activity relationship studies provided insights into optimizing these compounds for enhanced efficacy .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant strains |

| Anticancer Compounds | IC50 < 100 μM in HCT-116 and MCF-7 cell lines | |

| Biological Studies | Enzyme Inhibition | Disruption of metabolic pathways |

| Target Identification | Potential targets identified via in silico methods | |

| Industrial Applications | Herbicide Development | New herbicides with lower environmental impact |

Mecanismo De Acción

The mechanism of action of 3,5,6-Trichloropyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Dichloropyridazin-4-amine: This compound is similar in structure but has only two chlorine atoms. It exhibits different reactivity and biological activity compared to 3,5,6-Trichloropyridazin-4-amine.

Pyridazine Derivatives: Other pyridazine derivatives, such as pyridazinone, also share structural similarities but differ in their functional groups and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three chlorine atoms make it highly reactive and suitable for various synthetic transformations, making it a valuable compound in research and industrial applications.

Actividad Biológica

3,5,6-Trichloropyridazin-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound involves several chemical transformations. The compound can be synthesized through chlorination reactions of pyridazine derivatives, which can subsequently be modified to enhance their biological properties. For example, derivatives of pyridazine have been shown to exhibit significant anticancer and antimicrobial activities .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in treating several diseases:

-

Anticancer Activity :

- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human lung carcinoma (A549) and breast carcinoma (BT549) cells .

- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

- Antiviral Properties :

- Immunomodulatory Effects :

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Study : In a study evaluating the cytotoxic effects on A549 and BT549 cell lines, this compound demonstrated significant cytotoxicity with IC50 values indicating effective dose-response relationships. The study utilized MTT assays to quantify cell viability post-treatment .

- Antiviral Assessment : Another study focused on the antiviral activity against HHV-1 revealed that treatment with this compound resulted in a marked decrease in viral titers compared to untreated controls. This suggests a potential mechanism involving interference with viral entry or replication processes .

- Immunological Impact : Research on the immunomodulatory effects showed that the compound significantly inhibited phytohemagglutinin A-induced proliferation in human lymphocytes while promoting a decrease in inflammatory cytokine production . This dual action highlights its potential as a therapeutic agent for autoimmune conditions.

Propiedades

IUPAC Name |

3,5,6-trichloropyridazin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGBPWSBRRGGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.